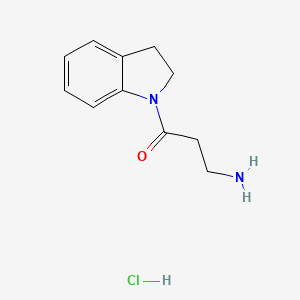

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride

説明

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride (CAS: 1220039-03-1) is a synthetic organic compound with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.71 g/mol . Its structure comprises a propanone backbone substituted with an amino group at the 3-position and a 2,3-dihydroindole (indoline) ring at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.

特性

IUPAC Name |

3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGFJUSEXHRPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride typically involves the reaction of indole derivatives with appropriate amines and aldehydes under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial for scaling up the synthesis.

化学反応の分析

Types of Reactions

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

科学的研究の応用

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparisons with related propanone derivatives, categorized below based on structural motifs:

Indole/Quinoline-Substituted Propanones

These compounds share the propanone backbone but differ in the heterocyclic substituent.

Key Findings :

- The methyl-butanone analog (CAS: 1236259-23-6) demonstrates how chain elongation influences molecular weight and pharmacokinetics .

Phenyl-Substituted Propanones

These analogs feature phenyl or substituted phenyl groups, often linked to psychoactive or therapeutic effects.

Key Findings :

- Bupropion’s 3-chlorophenyl and tert-butylamino groups confer norepinephrine-dopamine reuptake inhibition (NDRI) activity, unlike the indoline-containing target compound, which may target distinct pathways .

Piperidine/Azepane-Substituted Propanones

These compounds feature nitrogen-containing aliphatic rings, often associated with enzyme inhibition.

Key Findings :

- Aldi-1’s azepane ring demonstrates the importance of aliphatic amines in aldehyde dehydrogenase (ALDH) inhibition, whereas the target compound’s indoline ring may favor different enzymatic interactions .

- Dyclonine’s butoxyphenyl group enhances lipid solubility, a trait absent in the hydrophilic indoline derivative .

Methylamino-Substituted Propanones

Simpler analogs with methylamino groups are often associated with psychoactivity.

Structural-Activity Relationship (SAR) Insights

- Amino Group Positioning: The 3-amino group in the target compound may facilitate hydrogen bonding, unlike the 2-amino group in cathinone derivatives .

- Salt Forms : Hydrochloride salts improve solubility across analogs, but bulky substituents (e.g., butoxy in dyclonine) increase lipophilicity .

生物活性

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₅ClN₂O

- CAS Number : 1220039-03-1

- MDL Number : MFCD13562059

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A study demonstrated that derivatives of 3-amino compounds, including those similar to 3-amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, were synthesized and evaluated for their DPP-4 inhibitory activity. The most potent inhibitors showed IC50 values ranging from 0.07 to 0.17 μM, indicating strong potential for managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

| Compound | IC50 (μM) | Binding Mode |

|---|---|---|

| 3e | 0.07 | Molecular docking simulations indicated strong interactions with DPP-4. |

| 4c | 0.07 | Similar binding characteristics as compound 3e. |

| 4l | 0.14 | Effective in inhibiting DPP-4 with favorable pharmacokinetics. |

| 4n | 0.17 | Exhibited optimal ADME properties (F=96.3%, t1/2=10.5h). |

Anticancer Activity

Research has highlighted the anticancer potential of indole derivatives, including those related to 3-amino compounds. These compounds have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study involving indole-linked thiazoles demonstrated significant cytotoxicity against human glioblastoma and melanoma cells, with IC50 values indicating effective growth inhibition . The presence of specific substituents on the indole ring was crucial for enhancing biological activity.

Case Study 1: DPP-4 Inhibitors for Type 2 Diabetes

In a clinical setting, a series of indole derivatives were tested for their ability to inhibit DPP-4 in diabetic models. The results indicated that compounds closely related to 3-amino derivatives significantly improved glycemic control in patients, showcasing their therapeutic potential .

Case Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of indole-based compounds on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。